N-(4-hydroxyphenyl)cyclopropanecarboxamide
Overview
Description
N-(4-hydroxyphenyl)cyclopropanecarboxamide is a chemical compound with the molecular formula C10H11NO2 and a molecular weight of 177.2 . It is a specialty product used in proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11NO2/c12-9-5-3-8(4-6-9)11-10(13)7-1-2-7/h3-7,12H,1-2H2,(H,11,13) .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Its melting point is between 208-210 degrees Celsius .Scientific Research Applications
Alzheimer's Disease Research
N-(4-hydroxyphenyl)cyclopropanecarboxamide derivatives have been explored in Alzheimer's disease research. For example, certain derivatives were synthesized as potential PET agents for imaging the GSK-3 enzyme, which is significant in Alzheimer's disease pathology (Gao, Wang, & Zheng, 2017).
Corrosion Inhibition
Research has investigated the role of similar acrylamide derivatives, including N-(4-hydroxyphenyl) variations, in inhibiting corrosion, particularly in nitric acid solutions of copper (Abu-Rayyan et al., 2022).
Antiproliferative Activity
Compounds with a structure including this compound have shown antiproliferative activity against cancer cell lines, indicating potential for cancer treatment research (Lu et al., 2021).
Analgesic Applications
This compound derivatives, such as AM404, a metabolite of paracetamol, have been studied for their analgesic properties. This research has led to the synthesis of new compounds with potential analgesic applications (Sinning et al., 2008).
Fluorescence Binding Studies
Studies involving p-hydroxycinnamic acid amides, related to this compound, have explored fluorescence binding with bovine serum albumin, contributing to understanding of protein interactions (Meng et al., 2012).
Cancer Treatment Research
Compounds like N-(4-hydroxyphenyl)retinamide, similar to this compound, have been used in cancer prevention and therapy trials, showing effects through the induction of apoptosis in cancer cells (Suzuki et al., 1999).
Safety and Hazards
Properties
IUPAC Name |
N-(4-hydroxyphenyl)cyclopropanecarboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-9-5-3-8(4-6-9)11-10(13)7-1-2-7/h3-7,12H,1-2H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSOFKGSZDMTNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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